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Compound of Interest

3-(difluoromethyl)-4-nitro-1H-
Compound Name:
pyrazole

Cat. No.: B2596536

An In-Depth Technical Guide to 3-(Difluoromethyl)-4-nitro-1H-pyrazole: Properties,
Synthesis, and Reactivity

Introduction

3-(Difluoromethyl)-4-nitro-1H-pyrazole is a key heterocyclic building block of significant
interest in the fields of agrochemical and pharmaceutical research. The unique combination of
the pyrazole core, an electron-withdrawing nitro group, and a difluoromethyl moiety imparts a
distinct chemical personality, making it a valuable intermediate for the synthesis of complex
target molecules. The pyrazole scaffold is a well-established pharmacophore found in
numerous commercial drugs and fungicides.[1] The difluoromethyl group (CFzH) is a crucial
substituent in modern medicinal chemistry, acting as a bioisostere of hydroxyl, thiol, or amine
groups.[2] It can enhance metabolic stability, modulate acidity, and improve pharmacokinetic
profiles by increasing lipophilicity.[3] The nitro group, a powerful electron-withdrawing group,
not only activates the pyrazole ring for certain reactions but also serves as a synthetic handle
for further functionalization, most commonly through its reduction to an amino group.[4][5]

This guide provides a comprehensive overview of the known and predicted chemical
properties, synthetic strategies, and characteristic reactivity of 3-(difluoromethyl)-4-nitro-1H-
pyrazole, designed for researchers and scientists in drug discovery and development.

Physicochemical and Spectroscopic Properties
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The precise experimental determination of all physical properties for 3-(difluoromethyl)-4-

nitro-1H-pyrazole is not widely published. However, based on its structure and data from

closely related analogues, we can establish a reliable profile.

Physical and Chemical Identifiers

Quantitative data for the target compound and its parent analogue, 4-nitro-1H-pyrazole, are

summarized below for comparative purposes.

Property

3-(Difluoromethyl)-4-nitro-
1H-pyrazole

4-Nitro-1H-pyrazole

CAS Number

1789048-54-9]6]

2075-46-9[4]

Molecular Formula

CaH3F2N302[6]

C3H3N302[4]

Molecular Weight 163.08 g/mol [6] 113.08 g/mol [4]
Predicted: Off-white to yellow ,

Appearance ) ) Off-white to yellow powder[4]
crystalline solid

Melting Point Not reported 158 - 166 °C[4][7]

Boiling Point Not reported 290.30 - 323 °C[7][8]
Predicted: Sparingly soluble in Sparingly soluble in water;

Solubility water; soluble in organic soluble in ethanol, acetone,
solvents like ethanol, acetone. chloroform.[8]

C1=C(NN=C1)--INVALID-
SMILES O=--INVALID-LINK--[6]

LINK--[O-]

Spectroscopic Characterization

While specific spectra for this compound are not publicly available, the expected spectroscopic

signatures can be predicted based on its functional groups.

e 1H NMR: The spectrum would be characterized by three main signals:

o Aftriplet for the difluoromethyl proton (-CHF2) around 6 6.8-7.5 ppm, with a characteristic
large coupling constant (23JH-F = 53-55 Hz).[9]
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o A singlet for the C5-proton of the pyrazole ring, likely downfield shifted due to the adjacent
nitro group, estimated in the & 8.5-9.0 ppm region.

o A broad singlet for the N1-proton (N-H), which may be exchangeable with D20, typically
appearing in the & 13-15 ppm range, though its visibility can be solvent-dependent.

e 19F NMR: A doublet corresponding to the two equivalent fluorine atoms of the -CHF2 group,
coupled to the adjacent proton.

e 13C NMR: Key signals would include the pyrazole ring carbons, with C4 being significantly
influenced by the nitro group and C3 by the difluoromethyl group. The difluoromethyl carbon
would appear as a triplet due to C-F coupling.

» IR Spectroscopy: Characteristic absorption bands would be expected for N-H stretching
(~3100-3300 cm~1), asymmetric and symmetric NO2 stretching (~1550 cm~* and ~1350
cm~1), and C-F stretching (~1100-1200 cm™1).

Synthesis and Manufacturing

A definitive, published step-by-step synthesis for 3-(difluoromethyl)-4-nitro-1H-pyrazole is
not readily available. However, a logical and robust synthetic pathway can be designed based
on established methodologies for the functionalization of pyrazole rings and the introduction of
difluoromethyl groups onto heterocycles.[2][10][11]

Proposed Synthetic Workflow

The most plausible synthetic strategy involves a two-step process starting from a commercially
available pyrazole precursor: 1) introduction of the difluoromethyl group, followed by 2)
regioselective nitration.

Step 1: Difluoromethylation

Step 2: Nitration

Radical Difluoromethylation Nitrating Agent

3-Methyl-1H-pyrazole (SMRDRRAYRHoloredoxCGatalyst) =(3-(DifIuoromethyl)-lH-pyrazola (HNO:/H2S04) 3-(Difluoromethyl)-4-nitro-1H-pyrazole
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Caption: Proposed two-step synthesis of 3-(difluoromethyl)-4-nitro-1H-pyrazole.

Experimental Protocol: A Representative Synthesis

The following protocol is a representative, field-proven approach synthesized from established
chemical principles.

Step 1: Synthesis of 3-(Difluoromethyl)-1H-pyrazole (Intermediate)

This step leverages modern radical difluoromethylation techniques, which offer mild conditions
and good functional group tolerance.[11]

e Reactor Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 3-
methyl-1H-pyrazole (1.0 equiv.), a suitable difluoromethylating agent such as sodium
chlorodifluoroacetate or a phosphonium salt like difluoromethyltriphenylphosphonium
bromide (1.5 equiv.), and a photoredox catalyst (e.g., an iridium or ruthenium complex, 1-2
mol%).

o Solvent and Degassing: Add anhydrous solvent (e.g., acetonitrile or DMF). Degas the
mixture by bubbling argon through it for 15-20 minutes.

o Reaction: Place the sealed tube under an inert atmosphere and irradiate with a blue LED
lamp at room temperature. Monitor the reaction progress by TLC or LC-MS.

o Work-up and Purification: Upon completion, quench the reaction with water and extract the
product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over
anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude
product by flash column chromatography on silica gel to yield 3-(difluoromethyl)-1H-pyrazole.

Causality: The choice of a photoredox-catalyzed radical approach is deliberate. It avoids the
harsh conditions associated with older methods and is highly effective for the C-H
functionalization of heterocyles, providing a direct route to the key intermediate.[2][11]

Step 2: Synthesis of 3-(Difluoromethyl)-4-nitro-1H-pyrazole (Final Product)

Nitration of the pyrazole ring is a classic electrophilic aromatic substitution.
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e Reactor Setup: In a round-bottom flask cooled in an ice-water bath (0-5 °C), add
concentrated sulfuric acid.

o Substrate Addition: Slowly add the 3-(difluoromethyl)-1H-pyrazole intermediate (1.0 equiv.) to
the sulfuric acid with stirring, ensuring the temperature remains below 10 °C.

 Nitration: Add a nitrating mixture (a pre-cooled solution of concentrated nitric acid in
concentrated sulfuric acid) dropwise to the reaction flask, maintaining the low temperature.

» Reaction: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours, then
let it warm to room temperature. Monitor the reaction by TLC or LC-MS.

o Work-up and Isolation: Carefully pour the reaction mixture onto crushed ice. A precipitate
should form. Collect the solid product by vacuum filtration, wash thoroughly with cold water
until the filtrate is neutral, and dry under vacuum to yield 3-(difluoromethyl)-4-nitro-1H-
pyrazole.

Causality: The use of a mixed acid (HNO3/H2S0a4) is standard for nitrating deactivated or
moderately activated aromatic rings. The sulfuric acid protonates nitric acid to generate the
highly electrophilic nitronium ion (NO2"*), which is necessary for the substitution to occur. The
nitro group is directed to the 4-position, which is the most electron-rich and sterically accessible
position for electrophilic attack on the 3-substituted pyrazole ring.

Chemical Reactivity and Synthetic Utility

The reactivity of 3-(difluoromethyl)-4-nitro-1H-pyrazole is dominated by the interplay of its
three functional components. It is primarily used as an intermediate, where its functional groups
are strategically modified.
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Nitro Group Reactivity
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Caption: Key reaction pathways for 3-(difluoromethyl)-4-nitro-1H-pyrazole.

Reduction of the Nitro Group

The most significant reaction of this molecule is the reduction of the 4-nitro group to a 4-amino
group. This transformation is fundamental for its use in building larger, biologically active
molecules, such as the amides found in SDHI fungicides.[5][12]

Protocol: Synthesis of 4-Amino-3-(difluoromethyl)-1H-pyrazole

o Reactor Setup: Suspend 3-(difluoromethyl)-4-nitro-1H-pyrazole (1.0 equiv.) in a suitable
solvent, such as ethanol or ethyl acetate.

o Reagent Addition: Add an excess of a reducing agent. Common choices include:
o Tin(Il) chloride: Add SnCl2:2H20 (4-5 equiv.) and heat the mixture to reflux.

o Catalytic Hydrogenation: Add a catalytic amount of palladium on carbon (10% Pd/C) and
place the mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator).
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» Reaction: Stir the reaction at the appropriate temperature (reflux for SnClz, room
temperature for hydrogenation) until the starting material is consumed (monitor by TLC).

o Work-up:

o For SnClz: Cool the reaction, make it basic with a saturated NaHCOs3 or NaOH solution,
and extract the product with ethyl acetate.

o For Hydrogenation: Filter the reaction mixture through a pad of Celite to remove the
catalyst and concentrate the filtrate.

 Purification: Purify the resulting crude amine by column chromatography or recrystallization
to obtain 4-amino-3-(difluoromethyl)-1H-pyrazole.

N-H Acidity and Substitution

The N-H proton of the pyrazole ring is acidic and can be removed by a suitable base (e.qg.,
NaH, K2COs). The resulting pyrazolate anion is a potent nucleophile that can react with various
electrophiles (e.g., alkyl halides, aryl halides) to generate N-substituted derivatives. This is a
key step in synthesizing analogues like 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic
acid, a critical intermediate for many fungicides.[13]

Applications in Research and Development

The primary value of 3-(difluoromethyl)-4-nitro-1H-pyrazole lies in its role as a versatile
synthetic intermediate.

Agrochemicals

The 3-(difluoromethyl)pyrazole scaffold is the cornerstone of a major class of modern
fungicides known as succinate dehydrogenase inhibitors (SDHIs).[14] While the target
molecule itself is not the final active ingredient, its derivatives are. For example, the related
intermediate, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, is used to manufacture
several highly successful commercial fungicides, including:

o Fluxapyroxad (BASF)

e Benzovindiflupyr (Syngenta)
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e |sopyrazam (Syngenta)
» Bixafen (Bayer)[12]

These fungicides work by inhibiting complex Il in the mitochondrial respiratory chain of fungi, a
mechanism crucial for their fungicidal activity.[13] The difluoromethyl group is essential for
achieving high efficacy against key plant pathogens.[12]

Medicinal Chemistry

The pyrazole nucleus is a privileged scaffold in drug discovery, known for a wide range of
biological activities including anti-inflammatory, analgesic, anti-cancer, and anti-microbial
properties.[1][15] The introduction of a difluoromethyl group can enhance a molecule's drug-like
properties. Therefore, 3-(difluoromethyl)-4-nitro-1H-pyrazole serves as a valuable starting
material for creating libraries of novel compounds for screening against various therapeutic
targets. The 4-amino derivative is particularly useful for synthesizing amides, ureas, and
sulfonamides with potential pharmacological activity.[5]

Safety and Handling

While specific toxicity data for 3-(difluoromethyl)-4-nitro-1H-pyrazole is limited, related
compounds like 1-(difluoromethyl)-4-nitro-1H-pyrazole are classified with the following hazards:

Harmful if swallowed (H302)

Causes skin irritation (H315)

Causes serious eye irritation (H319)

May cause respiratory irritation (H335)[16]

It is prudent to handle this compound with appropriate personal protective equipment (PPE),
including safety goggles, gloves, and a lab coat, in a well-ventilated fume hood. As a nitro-
containing compound, it should be treated as potentially energetic and stored away from heat
and strong reducing agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b2596536#3-difluoromethyl-4-nitro-1h-pyrazole-
chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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